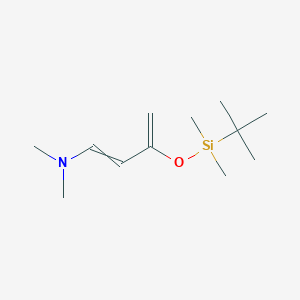

2-(甲硫基)-5-硝基苯甲酸甲酯

描述

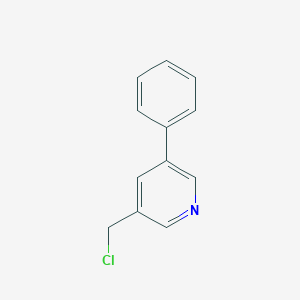

Methyl 2-(methylthio)-5-nitrobenzoate is a chemical compound investigated for various applications in organic chemistry and materials science. The studies focus on its synthesis, molecular structure, chemical reactions, and properties, with particular interest in its potential in creating complex molecular systems and understanding its interactions.

Synthesis Analysis

The synthesis of Methyl 2-(methylthio)-5-nitrobenzoate or related compounds involves multiple steps, including nitration, methylation, and the formation of sulfur-containing derivatives. For instance, a new and environmentally friendly nitration process has been developed for the synthesis of related compounds such as 5-methyl-2-nitrobenzoic acid, highlighting the advancement in creating less harmful chemical synthesis methods (Mei et al., 2018).

Molecular Structure Analysis

The molecular structure of compounds similar to Methyl 2-(methylthio)-5-nitrobenzoate, such as methyl 5-nitro-2-methylbenzoate, shows variations in the conformation due to the ortho effect of the methyl group. The carboxylate group in the ester molecule is twisted from the ring plane, indicating a sensitive conformation to environmental changes (Tinant et al., 1991).

Chemical Reactions and Properties

Chemical reactions involving Methyl 2-(methylthio)-5-nitrobenzoate derivatives often focus on their ability to form complex structures through redox and condensation reactions. For example, redox condensation reactions between o-halonitrobenzenes and acetophenones in the presence of elemental sulfur can lead to a range of pharmacologically relevant derivatives, showing the compound's versatility in chemical synthesis (Nguyen et al., 2015).

Physical Properties Analysis

The physical properties of Methyl 2-(methylthio)-5-nitrobenzoate and its derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. The X-ray structure analysis provides insights into the compound's conformation and how alterations in structure impact its physical characteristics (Kucsman et al., 1984).

Chemical Properties Analysis

The chemical properties, such as reactivity with other substances, stability under different conditions, and the ability to undergo various chemical reactions, define the compound's usability in synthetic chemistry. For example, the compound's derivatives have been explored for their fluorescent properties and potential applications in material sciences (Chen et al., 2008).

科学研究应用

概述

2-(甲硫基)-5-硝基苯甲酸甲酯是一种化学化合物,在各个科学研究领域具有潜在应用。尽管所讨论的化合物具有特异性,但由于 2-(甲硫基)-5-硝基苯甲酸甲酯的直接参考有限,因此了解其更广泛的背景(包括相关化合物及其在健康、环境研究和化学合成中的应用)至关重要。以下部分概述了结构或功能相关化合物的相关性,以深入了解 2-(甲硫基)-5-硝基苯甲酸甲酯的潜在应用和研究方向。

健康和环境影响

已经对相关化合物(例如对羟基苯甲酸甲酯和其他对羟基苯甲酸酯)进行了研究,以评估其健康方面和环境影响。对羟基苯甲酸酯用作食品、药品和化妆品中的抗菌防腐剂,其安全性、代谢和生态效应已得到广泛研究。研究结果表明,虽然对羟基苯甲酸酯(如对羟基苯甲酸甲酯)通常被认为是安全的,但对其内分泌干扰潜力和环境持久性存在担忧 (Soni、Taylor、Greenberg 和 Burdock,2002; Haman、Dauchy、Rosin 和 Munoz,2015)。这些研究强调了评估与使用化学防腐剂(包括与 2-(甲硫基)-5-硝基苯甲酸甲酯在结构上相关的防腐剂)相关的潜在健康和环境风险的重要性。

化学合成及应用

已经探索了相关硝基苯甲酸酯化合物在化学过程中的合成和应用,表明它们在制造先进材料和药物方面的效用。例如,光敏保护基(包括硝基苄基衍生物)的开发展示了硝基苯甲酸酯化合物在合成化学中的潜力,特别是在制造光敏材料方面 (Amit、Zehavi 和 Patchornik,1974)。此外,对含有与 2-(甲硫基)-5-硝基苯甲酸甲酯类似的硝基苯甲酰部分的除草剂(如美草酮)的研究提供了对这类化合物的农业应用和环境归宿的见解 (Carles、Joly 和 Joly,2017)。这些例子强调了硝基苯甲酸酯化合物在各个科学和工业领域的多功能性和重要性。

作用机制

Target of Action

(strain B-0618) . This enzyme is involved in the oxidative demethylation of sarcosine .

Biochemical Pathways

Compounds with similar structures, such as 2-(methylthio)phenol, have been found to be involved in the sexual deception of certain wasp species by orchids . This suggests that Methyl 2-(methylthio)-5-nitrobenzoate could potentially affect biochemical pathways related to signal transduction or chemical communication.

安全和危害

未来方向

属性

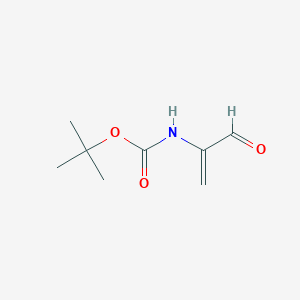

IUPAC Name |

methyl 2-methylsulfanyl-5-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4S/c1-14-9(11)7-5-6(10(12)13)3-4-8(7)15-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BULMXSINASASPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20428227 | |

| Record name | methyl 2-(methylthio)-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

191604-70-3 | |

| Record name | methyl 2-(methylthio)-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(R)-1-Azaspiro[4.4]nonane-2,6-dione](/img/structure/B65117.png)

![(6-Methoxybenzo[b]thiophen-2-yl)boronic acid](/img/structure/B65121.png)

![4-[(2-Ethoxy-3,4-dioxocyclobut-1-enyl)amino]benzoic acid](/img/structure/B65125.png)

![4-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B65128.png)

![2,4-Dichloro-1-[(2-chloroethyl)sulfonyl]benzene](/img/structure/B65141.png)

![Ethyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B65143.png)